Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Application Notes: Methyl 9-Decenoate Spray
Combustion CFD Modeling

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Methyl 9-decenoate

CAS No.: 25601-41-6

Cat. No.: S1897233

Objective: To provide a detailed protocol for simulating the spray combustion of methyl 9-decenoate, a
fatty acid methyl ester, using Computational Fluid Dynamics (CFD). This is crucial for researchers

investigating the combustion characteristics and emissions of advanced biofuels.

Overview: This protocol adapts general spray combustion CFD principles, specifically leveraging a tutorial
for heptane combustion [1]. The process involves geometry import, mesh generation, solver selection for a
reactive multiphase flow, definition of the discrete phase (droplets), and specification of combustion and
turbulence models. The workflow is designed to capture the coupled phenomena of droplet evaporation,

mixing, and chemical reaction.

Experimental Protocol: Workflow & Key Parameters

The following Graphviz diagram illustrates the core computational workflow. All node borders and text are

set to #202124 for clarity against the colored backgrounds.
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Diagram Title: Spray Combustion CFD Workflow

The table below summarizes the key parameters for the discrete phase modeling, which must be customized

for methyl 9-decenoate [1].

Parameter

Description

Example/Consideration for Methyl 9-
decenoate

Droplet Composition

Injection Type

Total Mass

Injection Duration

Injection Velocity

Position & Direction

Pure substance or
mixture.

Model for spray
introduction.

Total mass of injected
fuel.

Time over which fuel is
injected.

Initial speed of fuel
droplets.

Injector location and
spray orientation.

Pure methyl 9-decenoate (C11H2002). Mass
fraction = 1 [1].

Cine Injector. Defines a cone-shaped spray
pattern [1].

Example: 1e-04 kg. Based on desired fuel-air
ratio [1].

Example: 1e-03 s [1].

Example: 100 m/s [1].

Defined by coordinates (e.g., 0,0,0.013 m) and a
direction vector [1].
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Parameter

Cone Angle

Droplet Distribution

Min/Max/Nominal
Diameter

Description

Spread of the spray
cone.

Model for droplet size
variation.

Range and most
probable droplet size.

Example/Consideration for Methyl 9-
decenoate

Example: 20 degrees (outer cone angle) [1].

Rosin-Rammler distribution. Requires min, max,
and nominal diameter [1].

Must be defined (e.g., Min: 1e-05 m, Max: 2e-04
m, d: 1e-04 m) [1].

Detailed Methodology for Key Steps

¢ Geometry and Meshing:

o Import the combustion chamber geometry (e.g., a cylinder in STL format). Ensure correct units
during import (e.g., meters) [1].

o Define a Base Mesh (background grid) that encompasses the geometry. Use the Autosize
function and then manually adjust the min/max coordinates and the number of cell divisions
(e.g., 50x50x20) to ensure sufficient resolution [1].

o Assign appropriate boundary names and types (e.g., wall, symmetry) to each face of the

base mesh [1].

o Set a Material Point inside the chamber volume to inform the meshing algorithm which region

to retain [1].

¢ Solver and Model Setup:

o Select a transient solver capable of handling Lagrangian particles and combustion, such as
sprayFoam [1].

o Combustion Model: Import the chemical kinetic mechanism (chem. inp) and thermodynamic
database (therm.dat) for methyl 9-decenoate oxidation. A simplified mechanism is often
used initially to reduce computational cost. Choose a combustion model like PaSR (Partially
Stirred Reactor) to account for turbulence-chemistry interaction [1].

o Discrete Phase Model (DPM):

= Inthe Discrete Phase panel, add methyl 9-decenoate and set its mass fraction to 1

[1].

= Create anew Cone Injector and define its properties (mass, duration, velocity) as

summarized in the table above [1].
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= Under the Models tab, select key sub-models:

= Drag Model: Sphere Drag for force on droplets [1].

= Heat Transfer Model: Ranz-Marshall for heat exchange between droplets and
gas [1].

» Mass Transfer Model: Evaporation & Boiling to account for fuel vaporization
[1].

o Turbulence Model: Select a RANS model such as Realizable k- for its robustness in
simulating internal flows with combustion [1].

¢ Numerical Controls and Execution:

o Inthe Solution panel, increase the number of Outer Correctors (e.g., to 2) within the
PIMPLE algorithm to enhance stability for transient reactive flows [1].

o Set the Initial Conditions for the gas phase: pressure (e.g., 5e6 Pa) and temperature (e.g.,
800 K) to represent conditions prior to ignition [1].

o Define simulation Time Stepping (At). A value of 5e-06 s is recommended to resolve the fast
chemistry and spray dynamics [1]. The total Simulation Time might be on the order of
milliseconds (e.g., 5e-03 s) [1].

o Set the output Interval (e.g., 5e-05 s) to save results for post-processing [1].

o Run the simulation using parallel processing to reduce computation time [1].

Results Interpretation and Post-Processing

After the simulation is complete, analyze the results to understand the combustion process [1]:

e Temperature: Monitor the maximum and minimum temperature in the domain over time. A sudden
spike indicates the onset of combustion.

e Species Concentration: Track the distribution of methyl 9-decenoate (fuel), oxidizer, and
combustion products (COz2, Hz20).

o Droplet Tracking: Visualize the trajectory and lifetime of fuel droplets.

e Use a tool like ParaView to load the results and create clips or isosurfaces to examine spatial
distributions of key variables like temperature and fuel mass fraction at different times [1].

Critical Notes for Researchers

¢ Compound-Specific Data: The success of this model hinges on the accuracy of the input
parameters for methyl 9-decenoate, especially its chemical mechanism, thermodynamic properties
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(density, vapor pressure, specific heat), and transport properties. These must be obtained from
literature, databases, or estimated.

e Computational Cost: Spray combustion simulations are computationally intensive. The tutorial notes
an estimated computation time of 3 hours for a serial run, which will be significantly longer for more
complex geometries or finer meshes [1].

¢ Model Validation: Where possible, compare simulation results (e.g., ignition delay time, flame
structure) against experimental data for methyl 9-decenoate to validate the chosen models and
parameters.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://help.sim-flow.com/tutorials/spray-combustion
https://www.smolecule.com/products/s1897233?utm_src=pdf-body
https://www.smolecule.com/products/s1897233?utm_src=pdf-custom-synthesis
https://help.sim-flow.com/tutorials/spray-combustion
https://www.smolecule.com/products/b1897233#methyl-9-decenoate-spray-combustion-cfd-modeling
https://www.smolecule.com/products/b1897233#methyl-9-decenoate-spray-combustion-cfd-modeling
https://www.smolecule.com/products/b1897233#methyl-9-decenoate-spray-combustion-cfd-modeling
https://www.smolecule.com/products/b1897233#methyl-9-decenoate-spray-combustion-cfd-modeling
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s1897233?utm_src=pdf-bulk
https://www.smolecule.com/products/s1897233?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/products/s1897233?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

